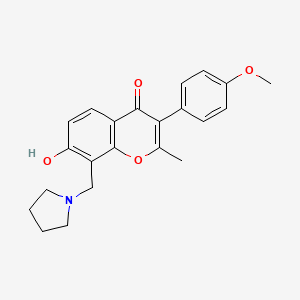
4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” belongs to the class of organic compounds known as thiadiazines . Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The presence of the thiadiazine ring could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Thiadiazines have been synthesized and evaluated for their antimicrobial activities. For instance, formazans derived from Mannich base of thiadiazole compounds have shown moderate antimicrobial activity against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study synthesized 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines, demonstrating antimicrobial activity against gram-positive and gram-negative microorganisms (Deohate & Berad, 2005).
Anticancer Applications
Certain thiadiazine derivatives have been explored for their anticancer potential. For example, novel thiadiazoles incorporating pyrazole moiety as anticancer agents were synthesized, showing a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Additionally, fused 1,2,4-triazole derivatives carrying thiadiazine and fluoro-phenyl moieties were synthesized, with some exhibiting moderate to excellent antitumor activity against various cancer cell lines (Bhat et al., 2009).
Enzyme Inhibition
Thiadiazine derivatives have also been investigated for their enzyme inhibitory activities. For instance, the synthesis of dipyrimido[4,5-b:5,4-e][1,4]thiazines was explored, assessing their enzyme inhibitory activity on soybean 15-lipoxygenase, which is relevant for understanding mechanisms of inflammation and cancer (Karimian et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-10-8-9-15-19(16)20-23-21(17-11-4-2-5-12-17)25-22(24-20)18-13-6-3-7-14-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSABOFPROHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

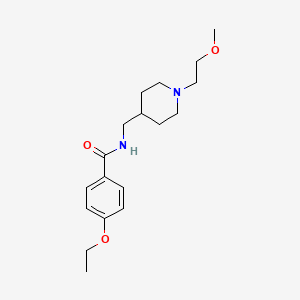
![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)
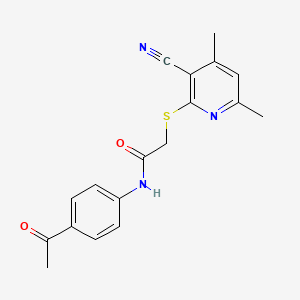
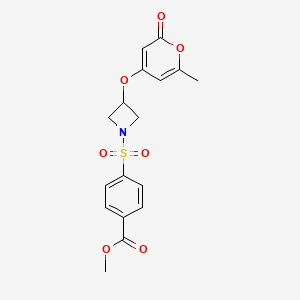
![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

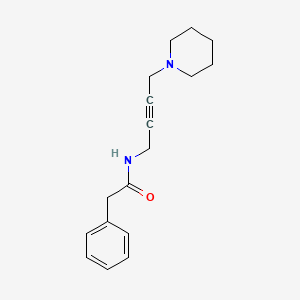

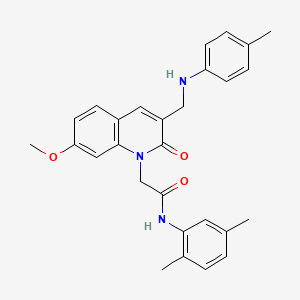
![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)
![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)
